
Methanesulfonanilide, 4'-((3-chloro-9-acridinyl)amino)-3'-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- is a complex organic compound known for its unique chemical structure and properties. It contains multiple aromatic rings and functional groups, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting with the preparation of the acridine derivative. The process includes:
Nitration and Reduction: The initial step involves the nitration of an acridine compound, followed by reduction to form the corresponding amine.
Chlorination: The amine is then chlorinated to introduce the chloro group at the desired position.
Sulfonation: Finally, the sulfonamide group is introduced through a sulfonation reaction, resulting in the formation of Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
科学的研究の応用
Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)phenyl)
- N-[4-[(3-Chloro-9-acridinyl)amino]phenyl]methanesulfonamide
Uniqueness
Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
58658-30-3 |
|---|---|
分子式 |
C21H18ClN3O3S |
分子量 |
427.9 g/mol |
IUPAC名 |
N-[4-[(3-chloroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-28-20-12-14(25-29(2,26)27)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(22)7-9-16(19)21/h3-12,25H,1-2H3,(H,23,24) |
InChIキー |
SWQPHPDMZOWSQQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


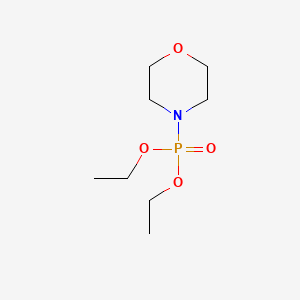


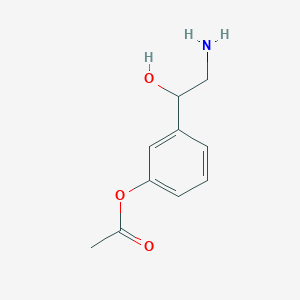
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)
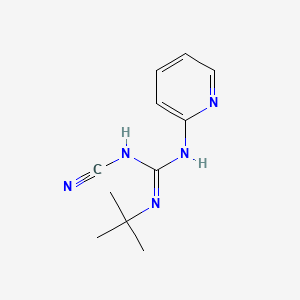
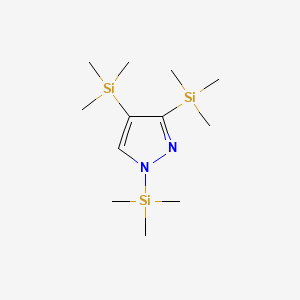
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
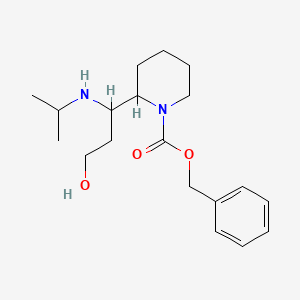
![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)


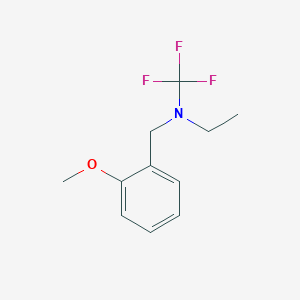
![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
